molecular formula C10H7BrO3 B063402 8-Bromo-7-methoxycoumarin CAS No. 172427-05-3

8-Bromo-7-methoxycoumarin

Cat. No.: B063402
CAS No.: 172427-05-3
M. Wt: 255.06 g/mol
InChI Key: OWPBGDLPWVIBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-7-methoxycoumarin, also known as BrMC, is a synthetic derivative of coumarin that has gained significant attention in recent years due to its diverse applications in scientific research. This compound is widely used as a fluorescent probe in various biological and biochemical studies because of its excellent photophysical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-7-methoxycoumarin is based on its ability to undergo a photo-induced electron transfer (PET) process. The compound has a strong electron-withdrawing bromine group, which reduces the energy gap between the excited state and the ground state. When the compound is excited by light, it transfers an electron to the nearby electron-rich molecule, resulting in fluorescence emission.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects in vivo. However, in vitro studies have shown that the compound can interact with various biological molecules such as proteins and nucleic acids, which may affect their functions.

Advantages and Limitations for Lab Experiments

The advantages of using 8-Bromo-7-methoxycoumarin in lab experiments include its high quantum yield, large Stokes shift, and excellent photostability. The compound is also easy to synthesize and purify, making it readily available for research. However, one limitation of using this compound is its relatively low water solubility, which may affect its performance in aqueous environments. Additionally, the compound may interact with other molecules in the sample, leading to non-specific binding and false-positive results.

Future Directions

There are several future directions for 8-Bromo-7-methoxycoumarin research. One area of interest is the development of new synthetic methods to improve the compound's water solubility and bioavailability. Another direction is the exploration of the compound's potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to understand the compound's interactions with biological molecules and its potential applications in various fields such as biotechnology and nanotechnology.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. Its excellent photophysical properties make it an ideal fluorescent probe for various biological and biochemical studies. The compound's mechanism of action is based on its ability to undergo a photo-induced electron transfer process, which results in fluorescence emission. Although the compound has some limitations, such as low water solubility, its advantages outweigh its drawbacks, making it a valuable tool for researchers. The future directions for this compound research are promising, and further studies are needed to unlock its full potential.

Synthesis Methods

The synthesis of 8-Bromo-7-methoxycoumarin can be achieved through a simple one-step reaction. The starting material is 7-methoxycoumarin, which is reacted with bromine in the presence of a catalyst such as iodine or iron (III) bromide. The reaction proceeds through electrophilic aromatic substitution, and the final product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

8-Bromo-7-methoxycoumarin has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect various biological molecules such as proteins, nucleic acids, and lipids. The compound has a high quantum yield and a large Stokes shift, making it an excellent choice for fluorescence microscopy and imaging studies. It is also used in enzyme assays and drug screening assays to monitor enzymatic activity and drug-target interactions.

Properties

IUPAC Name

8-bromo-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPBGDLPWVIBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CC(=O)O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169283
Record name 8-Bromo-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172427-05-3
Record name 8-Bromo-7-methoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172427053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-7-methoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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